For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N-Tigloylglycine-2,2-d2
This document provides a comprehensive technical overview of N-Tigloylglycine-2,2-d2, a deuterated stable isotope-labeled compound. It details its chemical properties, its role as an internal standard in quantitative analysis, the metabolic significance of its unlabeled counterpart, and the experimental protocols for its use.
Core Concepts: The Role of a Deuterated Internal Standard
N-Tigloylglycine-2,2-d2 is the isotopically labeled analog of N-Tigloylglycine, where two hydrogen atoms on the glycine (B1666218) moiety have been replaced with deuterium (B1214612).[] Its primary and critical application in research and clinical diagnostics is as an internal standard for quantitative mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Deuterated compounds are considered the "gold standard" for internal standards in bioanalysis for several key reasons:[2][3]
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Near-Identical Physicochemical Properties : Deuterated standards exhibit nearly the same chemical behavior, extraction recovery, and chromatographic retention time as the unlabeled analyte.[4] This ensures they accurately track the analyte of interest throughout the entire analytical process, from sample preparation to detection.
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Correction for Analytical Variability : By co-eluting with the analyte, the deuterated standard experiences similar ionization effects, compensating for variations in sample injection volume, matrix effects (ion suppression or enhancement), and instrument response.[5][6]
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Distinct Mass-to-Charge Ratio (m/z) : Despite their chemical similarity, the deuterium atoms give the standard a higher mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling precise quantification.[2]
The Analyte: N-Tigloylglycine in Metabolism
N-Tigloylglycine (also known as Tiglylglycine) is an N-acyl-alpha amino acid that serves as a key metabolic intermediate.[7][8]
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Metabolic Origin : It is a product of the catabolism of the branched-chain amino acid isoleucine.[9] Specifically, it is formed when Tiglyl-CoA, an intermediate in the isoleucine breakdown pathway, is conjugated with glycine.[7][9]
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Enzymatic Formation : This conjugation is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT).[7][10] The glycine conjugation pathway is a crucial detoxification process, responsible for metabolizing and facilitating the excretion of various endogenous organic acids and xenobiotics.[11][12]
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Clinical Significance : Under normal conditions, N-Tigloylglycine is a minor metabolite. However, elevated urinary levels are a key diagnostic marker for several inborn errors of metabolism, including:
Accurate quantification of N-Tigloylglycine is therefore essential for the diagnosis and monitoring of these metabolic disorders.
Data Presentation: Chemical and Physical Properties
The quantitative data for N-Tigloylglycine-2,2-d2 are summarized below.
| Property | Value | Reference |
| Analyte Name | N-(2-Methyl-1-oxo-2-buten-1-yl)glycine-2,2-D2 | [14] |
| Synonyms | N-Tiglylglycine-2,2-d2; Tiglylglycine-d2 | [][15] |
| CAS Number | 1219806-44-6 | [14][][16] |
| Unlabeled CAS Number | 35842-45-6 | [14][][16] |
| Molecular Formula | C₇D₂H₉NO₃ | [14] |
| Molecular Weight | 159.18 g/mol | [][15][16] |
| Accurate Mass | 159.0864 u | [14] |
| Isotopic Enrichment | ≥98 atom % D | [][16] |
| Chemical Purity | ≥95% (by HPLC) | [] |
Visualizations: Metabolic Pathway and Experimental Workflow
Metabolic Pathway: Formation of N-Tigloylglycine
The following diagram illustrates the final steps in the catabolism of isoleucine, leading to the formation of N-Tigloylglycine. In certain metabolic disorders, enzymatic defects lead to an accumulation of upstream metabolites like Tiglyl-CoA, which is then shunted through the glycine conjugation pathway, resulting in elevated N-Tigloylglycine levels.
Caption: Metabolic formation of N-Tigloylglycine from Isoleucine catabolism.
Experimental Workflow: Stable Isotope Dilution Assay
The diagram below outlines the typical experimental workflow for quantifying N-Tigloylglycine in a biological sample (e.g., urine) using N-Tigloylglycine-2,2-d2 as an internal standard.
Caption: Workflow for N-Tigloylglycine quantification using a deuterated standard.
Experimental Protocols
Synthesis of Labeled N-Acylglycines
While the exact synthesis of N-Tigloylglycine-2,2-d2 is proprietary, a general and established method for preparing N-acylglycines involves the reaction of an acyl chloride with glycine.[17] The synthesis of isotopically labeled versions follows the same principle, using a labeled precursor. For example, a stable isotope dilution assay for tiglylglycine was developed alongside the synthesis of tiglyl[13C, 15N]glycine.[13] The synthesis of the d2 variant would similarly involve a reaction between Tigloyl chloride and Glycine-2,2-d2.
Sample Preparation: Protein Precipitation
This protocol is a common and rapid method for removing proteins from plasma or serum samples prior to LC-MS analysis.[2][6]
-
Aliquot Sample : Transfer 100 µL of the biological sample (e.g., plasma, serum, or urine) into a clean microcentrifuge tube.
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Add Internal Standard : Add a small volume (e.g., 10 µL) of a known concentration of N-Tigloylglycine-2,2-d2 in a suitable solvent (e.g., methanol) to the sample.
-
Precipitate Proteins : Add 300 µL of ice-cold acetonitrile (B52724) to the tube. Acetonitrile is a common choice for protein precipitation.
-
Vortex : Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifuge : Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant : Carefully transfer the supernatant, which contains the analyte and internal standard, to a new tube or an HPLC vial for analysis. Avoid disturbing the protein pellet.
-
Evaporation and Reconstitution (Optional) : The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase to concentrate the sample.
Quantitative Analysis by Stable Isotope Dilution LC-MS/MS
This method allows for the highly specific and sensitive quantification of N-Tigloylglycine.
-
Chromatographic Separation :
-
Instrument : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A reverse-phase C18 column is typically used for separating small polar molecules like acylglycines.
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Mobile Phase : A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid). The gradient is optimized to achieve baseline separation of N-Tigloylglycine from other matrix components.
-
-
Mass Spectrometric Detection :
-
Instrument : A triple quadrupole mass spectrometer is used, operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization : Electrospray Ionization (ESI), typically in positive or negative mode depending on which provides better sensitivity for the molecule.
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MRM Transitions : Specific precursor-to-product ion transitions are monitored for both the analyte (N-Tigloylglycine) and the internal standard (N-Tigloylglycine-2,2-d2).
-
Analyte (Unlabeled) : e.g., m/z 158.1 → [Fragment Ion]
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Internal Standard (d2) : e.g., m/z 160.1 → [Corresponding Fragment Ion] (Note: Exact m/z values may vary based on adduct formation, e.g., [M+H]⁺ or [M-H]⁻, and must be optimized experimentally).
-
-
-
Quantification :
-
A calibration curve is constructed by analyzing standards containing known concentrations of unlabeled N-Tigloylglycine and a fixed concentration of the N-Tigloylglycine-2,2-d2 internal standard.
-
The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
-
The concentration of N-Tigloylglycine in the unknown samples is determined by calculating their peak area ratio and interpolating the concentration from the linear regression of the calibration curve.
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Conclusion
N-Tigloylglycine-2,2-d2 is an indispensable tool for the accurate and precise quantification of its unlabeled analogue, N-Tigloylglycine. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays overcomes the challenges of analytical variability and matrix effects inherent in complex biological samples. This enables researchers and clinicians to reliably measure N-Tigloylglycine levels, facilitating the diagnosis and study of critical inborn errors of metabolism and advancing our understanding of metabolic pathways in health and disease.
References
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- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. texilajournal.com [texilajournal.com]
- 7. Human Metabolome Database: Showing metabocard for Tiglylglycine (HMDB0000959) [hmdb.ca]
- 8. Tiglylglycine | C7H11NO3 | CID 6441567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. N-Tigloylglycine-2,2-d2 | LGC Standards [lgcstandards.com]
- 15. N-Tigloylglycine-2,2-d2 | CymitQuimica [cymitquimica.com]
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- 17. N-TIGLOYLGLYCINE [chembk.com]
